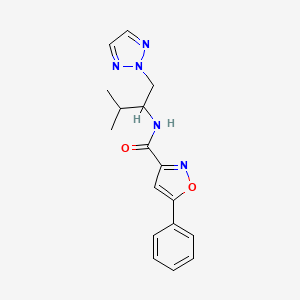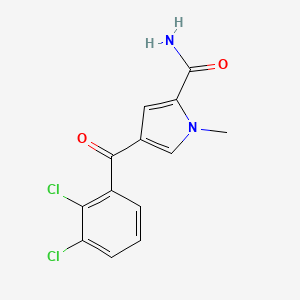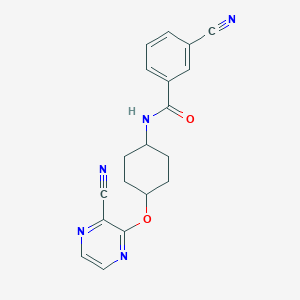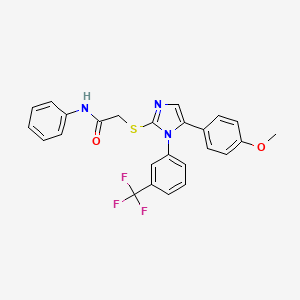![molecular formula C23H22F2N2O3 B2485673 5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one CAS No. 898421-25-5](/img/structure/B2485673.png)
5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves nucleophilic substitution reactions, as demonstrated in the synthesis of PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003). Such methodologies could be adapted for the synthesis of "5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one", highlighting the feasibility of incorporating fluorine atoms into complex organic frameworks.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one" often exhibits significant conformational features due to the presence of fluorine atoms. For instance, the piperazine ring in related structures displays almost perfect chair conformation, with substituents at the N atoms lying in equatorial positions, which is determined by intra- and intermolecular hydrogen bonds (Köysal, Işık, & Aytemi̇r, 2004).
Chemical Reactions and Properties
Compounds containing piperazine and fluorophenyl groups participate in various chemical reactions, demonstrating a wide range of reactivities. For example, addition-rearrangement reactions with arylsulfonyl isocyanates lead to functionalized 2-piperidones, illustrating the chemical versatility of piperazine-containing compounds (Jao, Slifer, Lalancette, & Hall, 1996).
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on structurally related compounds has revealed insights into their crystal structures. For instance, Ullah and Altaf (2014) examined compounds with similar structures, focusing on their crystal packing and hydrogen bonding characteristics (Ullah & Altaf, 2014).
Bioactivity and Mannich Bases
Gul et al. (2019) synthesized new Mannich bases and evaluated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, providing a foundation for understanding similar structures' biological activities (Gul et al., 2019).
Anticonvulsant Activity
Aytemir, Septioğlu, and Çalış (2010) focused on synthesizing new derivatives as potential anticonvulsant compounds, highlighting the medical potential of compounds with related structures (Aytemir, Septioğlu, & Çalış, 2010).
PET Imaging and Serotonergic Neurotransmission
Plenevaux et al. (2000) explored a compound known as [18F]p-MPPF, a 5-HT1A antagonist, for PET imaging of serotonergic neurotransmission, demonstrating the utility of similar structures in neuroimaging (Plenevaux et al., 2000).
Modulation of Receptor-Mediated Behavior
Vickers et al. (2001) investigated how certain receptor agonists modulate behavior in rats, providing insight into the neuropharmacological actions of structurally related compounds (Vickers et al., 2001).
Antibacterial Activity
Rai et al. (2009) synthesized novel compounds and evaluated their antibacterial activity, indicating the potential antimicrobial properties of similar chemical structures (Rai et al., 2009).
Antioxidant Activity
Kaczor et al. (2021) designed a compound as a potential dopamine D2 receptor agonist with antioxidant activity, suggesting the therapeutic potential of related structures in neurodegenerative diseases (Kaczor et al., 2021).
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-19-6-2-1-5-17(19)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)21-8-4-3-7-20(21)25/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJXHZCTMASCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2485591.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)
![3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2485598.png)

![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)